molecular formula C17H24BrN B1527155 1-(1-Adamantyl)-3,4-dimethylpyridinium bromide CAS No. 1645267-56-6

1-(1-Adamantyl)-3,4-dimethylpyridinium bromide

Cat. No.: B1527155
CAS No.: 1645267-56-6
M. Wt: 322.3 g/mol
InChI Key: XIEDZJWLTHFDGA-UHFFFAOYSA-M
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Description

Adamantane is an organic compound with a formula C10H16. It can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical and Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons .

Scientific Research Applications

Adamantylation of Pyridine Derivatives

Research into the adamantylation of pyridine derivatives has led to the development of methods for preparing quaternary 1-(adamant-1-yl)pyridinium salts. These studies highlight the catalytic effects of hydroxypyridines and 4-dimethylaminopyridine in the quaternization of pyridine with adamantyl bromide, offering insights into the synthesis of these compounds under mild conditions (Shadrikova, Golovin, & Klimochkin, 2015).

Dinuclear Metal Complex Synthesis

Another application is in the synthesis and structural analysis of dinuclear metal complexes. For instance, the reaction of 1-adamantylzinc bromide with nickel bromide derivatives led to the formation of a dinuclear metal complex featuring a unique linear bridging hydride ligand. This work not only provided a novel metal complex but also contributed to the understanding of metal-hydride bonding and reactivity (Vicic, Anderson, Cowan, & Schultz, 2004).

Stereoselective Synthesis in Organic Chemistry

The stereoselective synthesis of trans-2,3-disubstituted 5-amino-4-cyano-2,3-dihydrothiophenes using 1-(1-adamantylcarbonylmethyl)pyridinium bromide demonstrates the compound's role in facilitating specific organic reactions. This research highlights the potential for creating complex organic molecules with precise stereochemical control, which is crucial for the development of pharmaceuticals and advanced materials (Shestopalov, Bogomolova, & Litvinov, 1991).

Material Science Applications

The study of polyamide-imides containing pendent adamantyl groups showcases the use of adamantane derivatives in enhancing the properties of polymers. Such polymers exhibit high thermal stability and good mechanical strength, making them suitable for advanced engineering applications. This research contributes to the development of new materials with tailored properties for specific industrial uses (Liaw & Liaw, 2001).

Molecular Structure and Reactivity Studies

Investigations into the transformations of adamantane-containing compounds, such as the action of trifluoromethanesulfonic acid on tetrahydropyridines, offer deep insights into the molecular structure and reactivity of these compounds. These studies are foundational for understanding complex chemical reactions and designing new chemical processes (Shadrikova, Golovin, Rybakov, & Klimochkin, 2020).

Safety and Hazards

Adamantane is flammable . It’s important to handle it with care and use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize these data .

Properties

IUPAC Name

1-(1-adamantyl)-3,4-dimethylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N.BrH/c1-12-3-4-18(11-13(12)2)17-8-14-5-15(9-17)7-16(6-14)10-17;/h3-4,11,14-16H,5-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEDZJWLTHFDGA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C23CC4CC(C2)CC(C4)C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)-3,4-dimethylpyridinium bromide
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1-(1-Adamantyl)-3,4-dimethylpyridinium bromide
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1-(1-Adamantyl)-3,4-dimethylpyridinium bromide
Reactant of Route 4
1-(1-Adamantyl)-3,4-dimethylpyridinium bromide
Reactant of Route 5
1-(1-Adamantyl)-3,4-dimethylpyridinium bromide
Reactant of Route 6
1-(1-Adamantyl)-3,4-dimethylpyridinium bromide

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